molecular formula C19H26N4O4 B14600896 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide CAS No. 60240-14-4

1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide

Cat. No.: B14600896
CAS No.: 60240-14-4
M. Wt: 374.4 g/mol
InChI Key: CRNWOBXQEHABEW-RCBQFDQVSA-N
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Description

1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide is a synthetic peptide compound composed of four amino acids: proline, alanine, phenylalanine, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and final deprotection to yield the target compound.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidative cleavage of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Nucleophilic substitution reactions involving the amine or carboxyl groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized amino acids or peptide fragments.

    Reduction: Reduced peptide with intact amino acid residues.

    Substitution: Modified peptide with substituted functional groups.

Scientific Research Applications

1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide has several applications in scientific research:

    Medicinal Chemistry: Used as a model compound for studying peptide-based drug design and development.

    Biochemistry: Employed in enzyme-substrate interaction studies and protein folding research.

    Pharmacology: Investigated for its potential therapeutic effects and as a lead compound for drug discovery.

    Industrial Applications: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide: Another synthetic peptide with a similar structure but different amino acid composition.

    N,N’-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide): A compound with a similar peptide backbone but different side chains.

Uniqueness: 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. Its acetyl group and the presence of phenylalanine contribute to its stability and potential interactions with molecular targets.

Properties

CAS No.

60240-14-4

Molecular Formula

C19H26N4O4

Molecular Weight

374.4 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H26N4O4/c1-12(21-19(27)16-9-6-10-23(16)13(2)24)18(26)22-15(17(20)25)11-14-7-4-3-5-8-14/h3-5,7-8,12,15-16H,6,9-11H2,1-2H3,(H2,20,25)(H,21,27)(H,22,26)/t12-,15-,16-/m0/s1

InChI Key

CRNWOBXQEHABEW-RCBQFDQVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C

Origin of Product

United States

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